molecular formula C14H21NO4 B12284841 N-Boc-(R)-phenylephrine

N-Boc-(R)-phenylephrine

Cat. No.: B12284841
M. Wt: 267.32 g/mol
InChI Key: YZDJRNBSGKONQP-UHFFFAOYSA-N
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Description

N-Boc-®-phenylephrine is a compound that belongs to the class of N-Boc-protected amines. The Boc group, or tert-butyloxycarbonyl group, is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. Phenylephrine is a sympathomimetic amine that acts as a selective α1-adrenergic receptor agonist, commonly used as a decongestant and vasopressor. The addition of the Boc group to phenylephrine helps in the synthesis and manipulation of the compound in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-®-phenylephrine typically involves the protection of the amine group in phenylephrine with the Boc group. This can be achieved by reacting phenylephrine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction conditions are mild, and the Boc-protected product is obtained in high yield .

Industrial Production Methods

In an industrial setting, the production of N-Boc-®-phenylephrine follows similar principles but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The use of continuous flow reactors can enhance the efficiency and scalability of the process. The product is then purified using standard techniques such as crystallization or chromatography to obtain the desired purity .

Mechanism of Action

The mechanism of action of N-Boc-®-phenylephrine involves its interaction with α1-adrenergic receptors. The Boc group does not interfere with the binding of phenylephrine to the receptor but provides protection during synthesis. Upon deprotection, phenylephrine binds to the α1-adrenergic receptor, leading to vasoconstriction and increased blood pressure. The molecular targets include the α1-adrenergic receptor and associated signaling pathways involving G-proteins and second messengers .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10/h5-8,12,16-17H,9H2,1-4H3

InChI Key

YZDJRNBSGKONQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)O)O

Origin of Product

United States

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